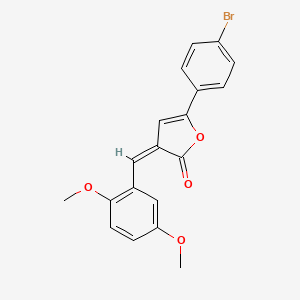
5-(4-bromophenyl)-3-(2,5-dimethoxybenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-3-(2,5-dimethoxybenzylidene)-2(3H)-furanone is a chemical compound that has shown promising results in scientific research. This compound is also known as Bromo-DragonFLY and belongs to the phenethylamine class of compounds. It has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The mechanism of action of Bromo-DragonFLY involves its binding to the 5-HT2A and 5-HT2C receptors in the brain. This results in the activation of these receptors, leading to the release of neurotransmitters such as serotonin and dopamine. The increased levels of these neurotransmitters are responsible for the observed effects of Bromo-DragonFLY, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects
Bromo-DragonFLY has been found to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to changes in mood and perception. It has also been found to have a stimulatory effect on the central nervous system, resulting in increased wakefulness and alertness.
実験室実験の利点と制限
One advantage of using Bromo-DragonFLY in lab experiments is its high affinity for the 5-HT2A and 5-HT2C receptors, which makes it a potent tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring during experiments.
将来の方向性
There are several future directions for the study of Bromo-DragonFLY. One potential area of research is the development of more potent and selective compounds that target the 5-HT2A and 5-HT2C receptors. Another area of research is the investigation of the therapeutic potential of Bromo-DragonFLY in the treatment of various psychiatric disorders. Additionally, the safety and toxicity of this compound need to be further studied to ensure its safe use in research and potential therapeutic applications.
Conclusion
In conclusion, Bromo-DragonFLY is a chemical compound that has shown promise in scientific research. Its high affinity for the 5-HT2A and 5-HT2C receptors in the brain makes it a potential candidate for the treatment of various psychiatric disorders. However, its potential toxicity requires careful handling and monitoring during experiments. Further research is needed to fully understand the therapeutic potential and safety of this compound.
合成法
The synthesis of 5-(4-bromophenyl)-3-(2,5-dimethoxybenzylidene)-2(3H)-furanone involves the reaction of 2,5-dimethoxybenzaldehyde with 4-bromoaniline in the presence of an acid catalyst. The resulting product is then subjected to a cyclization reaction using a strong base to form the final compound.
科学的研究の応用
Bromo-DragonFLY has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have a high affinity for the 5-HT2A and 5-HT2C receptors in the brain, which are involved in the regulation of mood, cognition, and perception. This makes it a potential candidate for the treatment of various psychiatric disorders, including depression and anxiety.
特性
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-16-7-8-17(23-2)13(10-16)9-14-11-18(24-19(14)21)12-3-5-15(20)6-4-12/h3-11H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDDUGIJGKGJAB-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-chloro-2-methylphenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5133600.png)
![4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B5133603.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5133617.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5133621.png)

![8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B5133632.png)
![2-phenyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5133640.png)
![3-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5133644.png)
![ethyl 1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5133653.png)
![N-(4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide hydrobromide](/img/structure/B5133663.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5133665.png)
![3-(4-methylphenyl)-N-[2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5133672.png)